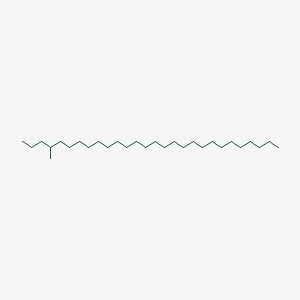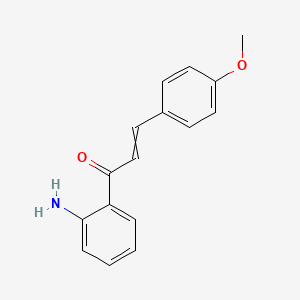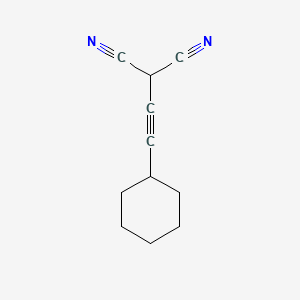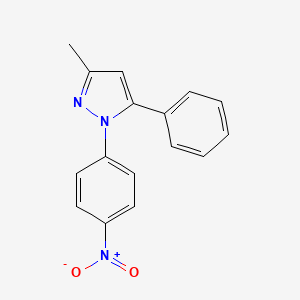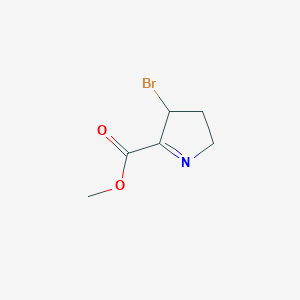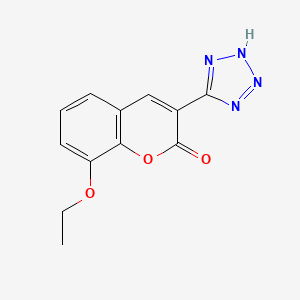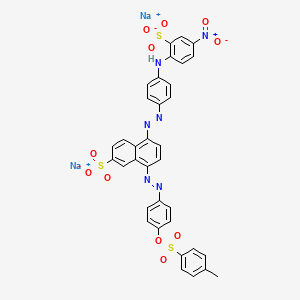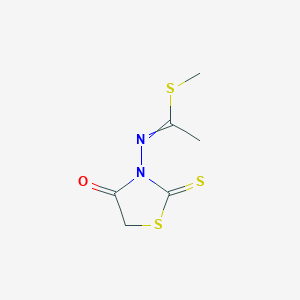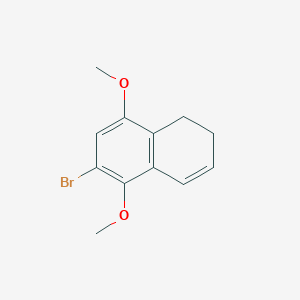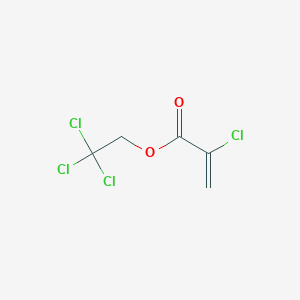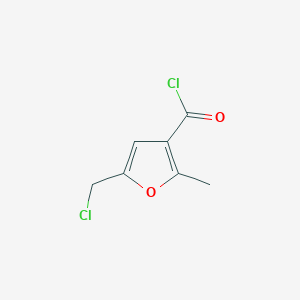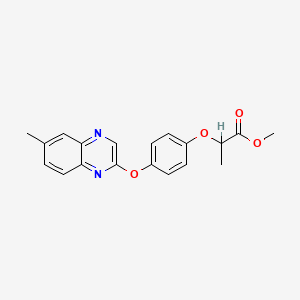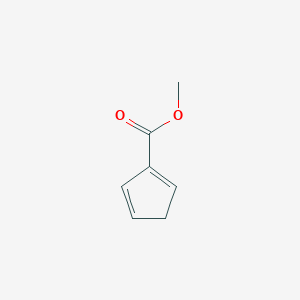
Methyl cyclopenta-1,4-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyclopenta-1,4-diene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl cyclopenta-1,4-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methyl chloroformate under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, cyclopentadiene and methyl chloroformate, are fed into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl cyclopenta-1,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl cyclopenta-1,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl cyclopenta-1,4-diene-1-carboxylate involves its reactivity as a diene in Diels-Alder reactions. The compound can participate in cycloaddition reactions, forming new cyclic structures. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Methyl cyclopenta-1,4-diene-1-carboxylate can be compared with other similar compounds such as:
Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate: This compound has a benzyl group instead of a hydrogen atom, leading to different reactivity and applications.
Cyclopentadiene: The parent compound without the ester group, which has different chemical properties and reactivity.
Propiedades
Número CAS |
73223-48-0 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
methyl cyclopenta-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2,4-5H,3H2,1H3 |
Clave InChI |
KWVWVDRTVFHUQL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


